molecular formula C10H11N5O B6444480 6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2144700-33-2

6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6444480
CAS No.: 2144700-33-2
M. Wt: 217.23 g/mol
InChI Key: CQXKLDWXNZLWJH-UHFFFAOYSA-N
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Description

6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other pyrimidine derivatives , it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.

Cellular Effects

Other pyrimidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyrimidine and 6-methoxypyrimidine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or sodium bicarbonate (NaHCO3).

    Reaction Steps: The key steps include the formation of an intermediate by reacting 2-aminopyrimidine with 6-methoxypyrimidine, followed by further functionalization to introduce the N-[(pyrimidin-2-yl)methyl] group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a kinase inhibitor or enzyme modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

    6-methoxypyrimidine: Another pyrimidine derivative with similar structural features.

    N-[(pyrimidin-2-yl)methyl]pyrimidine: A compound with a similar core structure but different functional groups.

Uniqueness

6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-16-10-5-8(14-7-15-10)13-6-9-11-3-2-4-12-9/h2-5,7H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXKLDWXNZLWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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